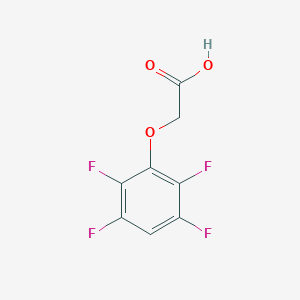

2-(2,3,5,6-Tetrafluorophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,5,6-tetrafluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-3-1-4(10)7(12)8(6(3)11)15-2-5(13)14/h1H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTODGOOFUJCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,3,5,6 Tetrafluorophenoxy Acetic Acid and Its Precursors

Strategies for the Construction of the 2,3,5,6-Tetrafluorophenoxy Moiety

The core of 2-(2,3,5,6-tetrafluorophenoxy)acetic acid is the tetrafluorinated aromatic ring. The synthesis of the crucial precursor, 2,3,5,6-tetrafluorophenol (B1216870), is a key focus of synthetic efforts, with several advanced methodologies being developed.

Synthesis of 2,3,5,6-Tetrafluorophenol Precursors

One prominent strategy for the synthesis of 2,3,5,6-tetrafluorophenol involves the use of organolithium intermediates. A patented method describes a two-step process that starts from 1,2,4,5-tetrafluorobenzene (B1209435). masterorganicchemistry.com In the first step, an aryl lithium intermediate is generated by reacting 1,2,4,5-tetrafluorobenzene with an organolithium reagent, such as n-butyllithium, in an inert solvent at low temperatures. This intermediate is then reacted with a boric acid ester, followed by an acidic workup, to yield 2,3,5,6-tetrafluorobenzeneboronic acid and its corresponding ester. masterorganicchemistry.com

| Step | Reactants | Reagents | Product | Yield | Purity |

| 1 | 1,2,4,5-Tetrafluorobenzene | Organolithium agent, Boric acid ester | 2,3,5,6-Tetrafluorobenzeneboronic acid/ester | - | - |

| 2 | 2,3,5,6-Tetrafluorobenzeneboronic acid/ester | Hydrogen peroxide | 2,3,5,6-Tetrafluorophenol | >80% (overall) | >99.0% |

Another commercially significant route to 2,3,5,6-tetrafluorophenol utilizes pentafluorobenzoic acid as the starting material. One high-yield method involves a two-stage reaction. orgsyn.org Initially, pentafluorobenzoic acid is heated at reflux with sodium acetate (B1210297) in N,N-dimethylformamide (DMF) for several hours. orgsyn.org Following this, the reaction mixture is treated with concentrated sulfuric acid and heated again to facilitate decarboxylation and hydroxylation, affording the target phenol (B47542). orgsyn.org This process boasts a high yield of 95% and a purity of 99.8%. orgsyn.org

A variation of this approach involves the reaction of pentafluorobenzoic acid with an inorganic base and a phase transfer catalyst in water to produce 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid. google.com This intermediate is then subjected to decarboxylation to yield 2,3,5,6-tetrafluorophenol. google.com This method is noted for its use of less harsh reaction conditions and readily available starting materials. google.com

| Starting Material | Reagents | Key Intermediate | Final Product | Yield | Purity |

| Pentafluorobenzoic Acid | Sodium acetate, Sulfuric acid, DMF | Not isolated | 2,3,5,6-Tetrafluorophenol | 95% | 99.8% |

| Pentafluorobenzoic Acid | Inorganic base, Phase transfer catalyst | 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid | 2,3,5,6-Tetrafluorophenol | - | - |

Advanced synthetic strategies also include intramolecular cyclization reactions. While a direct intramolecular cyclization to form 2,3,5,6-tetrafluorophenol is not prominently reported, a notable example exists for the synthesis of the isomeric 2,3,4,5-tetrafluorophenol. This method starts with 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid. lumenlearning.com

In the presence of potassium carbonate, the salt of this acid undergoes an intramolecular cyclization, where an ortho-fluorine atom is displaced to form a lactone. lumenlearning.com Under the reaction conditions, this lactone undergoes ring-opening to form the potassium salt of 2-[6-hydroxy(2,3,4,5-tetrafluorophenyl)-thio]acetic acid. lumenlearning.com Subsequent esterification and desulfurization with Raney nickel afford 2,3,4,5-tetrafluorophenol. lumenlearning.com This multi-step process demonstrates the utility of intramolecular cyclization in constructing highly substituted fluorinated phenols.

Ethereal Bond Formation and Carboxylic Acid Functionalization

Once the 2,3,5,6-tetrafluorophenol precursor is obtained, the final steps involve the formation of the ether linkage and the introduction of the carboxylic acid functionality to yield this compound.

Nucleophilic Alkylation of Fluorophenols with Haloacetates

The most common and direct method for forming the ether linkage is the Williamson ether synthesis. wikipedia.orggoogle.com This reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide. wikipedia.orggoogle.com In the context of synthesizing this compound, this is typically a two-step process.

First, 2,3,5,6-tetrafluorophenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an ethyl haloacetate, such as ethyl bromoacetate (B1195939). mdpi.com This SN2 reaction results in the formation of ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate.

The second step is the hydrolysis of the ester to the carboxylic acid. The ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate is treated with a base like sodium hydroxide in a solvent mixture such as ethanol (B145695) and water, followed by acidification with a strong acid like hydrochloric acid, to yield the final product, this compound.

A detailed procedure for a similar reaction involves the alkylation of p-nitrophenol with ethyl bromoacetate in the presence of potassium carbonate and a catalytic amount of potassium iodide in acetone. mdpi.com The resulting nitro-substituted phenoxyacetate (B1228835) is then reduced to the corresponding amine. mdpi.com For the hydrolysis step, a general procedure involves dissolving the ester in ethanol and heating it with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

| Step | Reactants | Reagents | Product |

| Ether Formation | 2,3,5,6-Tetrafluorophenol, Ethyl bromoacetate | Base (e.g., K₂CO₃) | Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate |

| Hydrolysis | Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate | Base (e.g., NaOH), Acid (e.g., HCl) | This compound |

Optimization of Reaction Conditions and Yields

The primary route for synthesizing this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic attack of 2,3,5,6-tetrafluorophenoxide on an alkyl halide, specifically a haloacetic acid derivative. To achieve optimal yields and purity, several reaction parameters must be carefully controlled. These include the selection of the base, solvent, reaction temperature, and the nature of the leaving group on the acetic acid component.

A significant enhancement in the efficiency of this synthesis can be achieved through the application of phase-transfer catalysis (PTC). In this biphasic system, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the migration of the tetrafluorophenoxide anion from an aqueous or solid phase into the organic phase. This allows the reaction with the haloacetic acid derivative to proceed under milder conditions, often resulting in shorter reaction times and higher yields. The choice of base is also critical, with stronger bases generally leading to faster reaction rates. However, the base must be compatible with the other functional groups in the molecule. The solvent system is another key factor; polar aprotic solvents can enhance the nucleophilicity of the phenoxide, thereby accelerating the reaction.

| Parameter | Condition A | Condition B | Condition C |

| Base | Sodium Hydroxide | Potassium Carbonate | Cesium Carbonate |

| Solvent | Dichloromethane/Water | Acetone | Dimethylformamide (DMF) |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | None | None |

| Temperature (°C) | 40 | 60 | 25 |

| Alkylating Agent | Ethyl bromoacetate | Bromoacetic acid | Iodoacetic acid |

| Representative Yield | Good | Moderate | High |

| This table presents a set of plausible reaction conditions for the synthesis of this compound, illustrating the variety of parameters that can be optimized. |

Preparation of Functionalized Derivatives and Analogs

The carboxylic acid group of this compound serves as a versatile anchor for the attachment of other molecular entities, enabling the creation of a wide array of functionalized derivatives and analogs.

A key application of this compound is its conversion into active esters, which are highly reactive towards nucleophiles and are therefore excellent reagents for bioconjugation. These esters can readily react with the amine groups of lysine (B10760008) residues in proteins or with other nucleophilic functional groups on biomolecules to form stable amide bonds. Common activating agents for the carboxylic acid include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which are used in conjunction with N-hydroxysuccinimide (NHS) or pentafluorophenol (B44920) to generate the corresponding active esters.

In the realm of nuclear medicine, derivatives of this acid are employed in radiolabeling. For example, a derivative can act as a prosthetic group to introduce a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a peptide for use in positron emission tomography (PET). The synthesis of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate (B1224126) has been described as a precursor for producing 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]fluoronicotinate, a valuable agent for peptide radiolabeling. The synthesis of this precursor involves the reaction of 6-chloronicotinic acid with 2,3,5,6-tetrafluorophenol in the presence of DCC, followed by reaction with trimethylamine (B31210) and anion exchange.

| Active Ester Type | Activating Reagents | Common Applications |

| N-Hydroxysuccinimide (NHS) ester | DCC or EDC, N-Hydroxysuccinimide | Protein and peptide labeling, antibody conjugation |

| Pentafluorophenyl (PFP) ester | DCC or EDC, Pentafluorophenol | Peptide synthesis, bioconjugation |

| Tetrafluorophenyl (TFP) ester | Self-activated or via coupling agents | Radiolabeling, bioconjugation |

| This table summarizes common active esters derived from carboxylic acids and their principal applications in biotechnology and medicinal chemistry. |

The distinct electronic properties and potential for non-covalent interactions of the tetrafluorophenoxy moiety make this compound an attractive component for the construction of larger, complex molecular architectures such as polymers and dendrimers.

While direct polymerization of this compound is not typical, it can be chemically modified to create a polymerizable monomer. For instance, the carboxylic acid can be esterified with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) to yield a monomer that can be incorporated into a polymer chain via radical polymerization techniques. The resulting polymer would feature the tetrafluorophenoxy group as a pendant side chain, potentially conferring unique properties such as enhanced thermal stability or specific binding affinities.

In the field of dendrimer chemistry, this compound can be attached to the periphery of a dendritic scaffold. For example, the acid can be coupled to the amine-terminated surface of a poly(amidoamine) (PAMAM) dendrimer. This surface modification would create a dendrimer with a shell of tetrafluorophenoxy groups, which could influence the dendrimer's solubility, and its interaction with biological systems or other molecules.

| Macromolecular Structure | Method of Incorporation | Potential Functionality |

| Linear Polymers | Copolymerization of a methacrylate derivative | Modified surface properties, functional coatings |

| Dendrimers | Surface functionalization of a PAMAM core | Drug delivery, molecular recognition |

| Supramolecular Assemblies | Host-guest interactions with cyclodextrins | Controlled release systems, sensors |

| This table illustrates hypothetical strategies for integrating this compound into various complex molecular architectures and the potential applications of the resulting materials. |

Structural Modification and Derivative Synthesis for Enhanced Research Applications

Development of Indole (B1671886) Aspartyl Ketone Derivatives

The synthesis of indole aspartyl ketone derivatives specifically from 2-(2,3,5,6-tetrafluorophenoxy)acetic acid is not extensively documented in the reviewed scientific literature. While the synthesis of various indole-containing compounds is a broad area of chemical research, direct derivatization of this specific tetrafluorinated acid into indole aspartyl ketones does not appear to be a common or published pathway.

Synthesis of Oxalamido Derivatives

Similar to indole derivatives, the specific synthesis of oxalamido derivatives using this compound as a starting material is not prominently described in available research. General methods for creating oxalamido structures exist, but their application originating from this particular fluorinated compound is not well-established in the literature.

Design and Preparation of Quaternary Ammonium (B1175870) Salt Precursors for Radiolabeling

A significant application of the tetrafluorophenyl moiety is in the synthesis of precursors for radiolabeling, particularly for Positron Emission Tomography (PET). Researchers have successfully designed and synthesized a critical quaternary ammonium salt, N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate (B1224126), often referred to as the PyTFP-precursor. researchgate.net This precursor is essential for producing the prosthetic group 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]-fluoronicotinate ([¹⁸F]FPyTFP), a key agent for labeling peptides and other biomolecules with the radioisotope fluorine-18 (B77423). researchgate.net

The synthesis of the PyTFP-precursor is a multi-step process that starts with compounds like 6-chloronicotinic acid, which is reacted with 2,3,5,6-tetrafluorophenol (B1216870). A crucial step involves the displacement of a leaving group with trimethylamine (B31210) and a subsequent anion exchange to replace chloride with a triflate counter-ion. researchgate.net This exchange is vital because the presence of chloride could hinder the subsequent nucleophilic incorporation of fluorine-18, leading to lower radiochemical yields. researchgate.net The successful synthesis and structural confirmation of the triflate salt precursor, including by X-ray crystallography, have been reported. researchgate.net This stable, well-characterized precursor allows for the efficient, room-temperature synthesis of the [¹⁸F]FPy-TFP prosthetic group in a very short time, a significant improvement over previous methods.

Table 1: Key Compounds in the Synthesis of PyTFP-Precursor To view more information, click on the headers to sort the table.

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 6-Chloronicotinic acid | Starting material | |

| 2,3,5,6-Tetrafluorophenol | Reactant to form the TFP ester | |

| N,N-Dicyclohexylcarbodiimide (DCC) | Activating agent | |

| N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate (PyTFP-precursor) | Final precursor for radiolabeling | researchgate.net |

| 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]-fluoronicotinate ([¹⁸F]FPyTFP) | Radiolabeled prosthetic group | researchgate.net |

Conjugation Chemistry with Biomolecules (e.g., Peptides, Proteins)

The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly effective activating group for conjugation chemistry. TFP esters are excellent leaving groups, which facilitates the efficient formation of stable amide bonds when reacted with primary amine groups present on biomolecules such as peptides and proteins. This reactivity is central to the utility of the [¹⁸F]FPy-TFP prosthetic group.

Once synthesized, [¹⁸F]FPy-TFP is conjugated to a peptide of interest in a subsequent step. This reaction typically involves the nucleophilic attack of a free amine group on the peptide (often the N-terminus alpha-amino group) on the carbonyl carbon of the TFP ester, displacing the tetrafluorophenol and forming a stable amide linkage. This two-step approach—first, radiolabeling the small prosthetic group, and second, conjugating it to the larger biomolecule—is a common and effective strategy in radiopharmaceutical chemistry. researchgate.net It allows for high molar activity and purity of the final radiolabeled peptide. This method has been successfully automated, providing an efficient process for producing [¹⁸F]F-peptide radiotracers suitable for cGMP (current Good Manufacturing Practice) production.

The broader field of bioconjugation relies on various chemical strategies to link molecules, with maleimide-thiol chemistry being another prominent example for attaching payloads to cysteine residues. However, for attaching agents to lysine (B10760008) residues or the N-terminus, activated esters like TFP provide a robust and widely used method.

Synthesis of Hybrid Molecules for Multimodal Research Purposes

The conjugation of the [¹⁸F]FPy-TFP prosthetic group to a biomolecule results in the creation of a hybrid molecule. This hybrid molecule combines the distinct properties of its constituent parts: the biological activity or targeting ability of the peptide and the imaging signal of the fluorine-18 radioisotope. The resulting [¹⁸F]FPy-peptide is a multimodal research tool designed specifically for PET imaging. researchgate.net

These hybrid molecules are invaluable in nuclear medicine and oncology research. By attaching the PET imaging agent to a peptide that specifically targets a receptor or protein overexpressed in certain cancer cells, researchers can visualize and quantify the location and extent of disease non-invasively. The synthesis of such hybrid molecules is a cornerstone of modern molecular imaging, enabling the development of next-generation diagnostic agents.

Biomedical and Pharmaceutical Research Applications of 2 2,3,5,6 Tetrafluorophenoxy Acetic Acid Derivatives

Caspase Inhibition Studies and Apoptosis Modulation

The process of apoptosis, or programmed cell death, is critical for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Caspases, a family of cysteine-dependent proteases, are central executioners of the apoptotic pathway, making them attractive therapeutic targets. Derivatives of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid have been instrumental in developing potent caspase inhibitors.

Structure-Activity Relationship (SAR) Studies for Caspase-3 Inhibition

The 2,3,5,6-tetrafluorophenoxy moiety has been identified as a highly effective electrophilic "warhead" in the design of irreversible caspase inhibitors. researchgate.net This group functions as an excellent leaving group when part of an aryloxy methyl ketone structure, facilitating covalent modification of the catalytic cysteine residue in the caspase active site.

Structure-activity relationship (SAR) studies have explored various aryloxy methyl ketones built upon a peptide or peptidomimetic backbone, such as 1-naphthyloxyacetyl-Val-Asp, to understand their inhibitory effects on caspases-1, -3, -6, and -8. nih.gov These studies revealed that the electronic nature of the aryloxy group is a critical determinant of inhibitory potency. The inclusion of the electron-withdrawing fluorine atoms in the 2,3,5,6-tetrafluorophenoxy group significantly enhances the reactivity of the ketone, leading to potent, broad-spectrum caspase inhibition. researchgate.netnih.gov This pharmacophore was a key component in a class of peptidic pan-caspase inhibitors developed by Idun Pharmaceuticals. researchgate.net Further modifications to the inhibitor backbone, including the use of heterocyclic warheads, have also been investigated to refine the SAR and improve efficacy. nih.gov

SAR Insights for Caspase Inhibitors

| Pharmacophore Feature | Contribution to Activity | Reference |

|---|---|---|

| 2,3,5,6-Tetrafluorophenoxy Ketone | Acts as a potent, irreversible inhibitor pharmacophore by serving as an efficient leaving group that reacts with the active site cysteine. | researchgate.net |

| Aryloxy Methyl Ketone | Forms the core structure for covalent modification of caspases. Potency is modulated by substituents on the aryl ring. | nih.gov |

| Peptide Backbone (e.g., -Val-Asp-) | Provides specificity and directs the inhibitor to the active site of the target caspase. | nih.gov |

| Heterocyclic Groups | Explored as alternative "warheads" to the phenoxy group to create potent, broad-spectrum caspase inhibitors. | nih.gov |

Investigation of Anti-apoptotic Effects in Cellular Models

The efficacy of caspase inhibitors derived from the tetrafluorophenoxy scaffold has been confirmed in various cellular models of cell death. nih.govnih.gov In these models, the inhibitors demonstrate the ability to prevent the characteristic morphological and biochemical features of apoptosis induced by various stimuli. For instance, general caspase inhibitors have been shown to switch the cell death modality from apoptosis to necrosis in primary cultured mouse hepatocytes treated with TNF-α. nih.gov By blocking the apoptotic pathway, these compounds allow researchers to dissect the intricate signaling networks governing cell fate and to explore alternative cell death mechanisms. The use of these potent, broad-spectrum inhibitors has been crucial in confirming the role of caspases in specific cell death paradigms. nih.govnih.govnih.gov

Therapeutic Potential in Apoptosis-Related Diseases

The potent anti-apoptotic activity of 2,3,5,6-tetrafluorophenoxy-based caspase inhibitors has positioned them as promising candidates for treating diseases characterized by excessive cell death.

One notable example is the inhibitor IDN-6556, which incorporates the tetrafluorophenoxy ketone pharmacophore. researchgate.net This compound has shown therapeutic potential and advanced to Phase II clinical trials for the treatment of liver injury associated with preservation for transplantation, where apoptosis is a key mechanism of tissue damage. researchgate.net

Furthermore, caspases have been implicated as therapeutic targets in neurodegenerative conditions like Huntington's Disease, where caspase-mediated proteolysis is a critical pathological event. researchgate.net The development of novel, nonpeptidic caspase inhibitors based on these scaffolds has been shown to rescue neurons from cell death in models of Huntington's Disease. researchgate.net The broad role of caspases in both apoptotic and non-apoptotic processes, such as inflammation and axon pruning, suggests a wide therapeutic window for selective inhibitors derived from this chemical class. nih.gov

Radiopharmaceutical Development for Positron Emission Tomography (PET) Imaging

Beyond therapeutic applications, the tetrafluorophenyl group has proven invaluable in the field of diagnostic imaging, specifically for the development of radiopharmaceuticals for Positron Emission Tomography (PET).

Role as a Prosthetic Group for Fluorine-18 (B77423) Labeling

The radioisotope fluorine-18 (¹⁸F) is the most widely used positron emitter for PET imaging due to its near-ideal physical properties, including a 109.8-minute half-life that allows for multi-step synthesis and distribution. However, direct fluorination of large biomolecules like peptides and proteins is often challenging. An indirect labeling strategy using a prosthetic group—a small, pre-labeled molecule that is then conjugated to the biomolecule—is therefore preferred. researchgate.netnih.gov

The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly effective activating group for this purpose. Specifically, 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) has been established as a superior prosthetic group for the ¹⁸F-labeling of biomolecules. nih.govnih.govgoogle.com The TFP ester is stable enough to be prepared and purified, yet reactive enough to couple efficiently to primary amines on peptides and proteins under mild conditions. nih.govgoogle.com This method offers significant advantages, including high radiochemical yields, good hydrolytic stability compared to other agents like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), and the ability to perform the labeling in a straightforward, one-step procedure. nih.govgoogle.com

Development of ¹⁸F-Labeled Tracers for Specific Biological Targets (e.g., PSMA, GLP-1R)

The utility of the TFP ester prosthetic group strategy has been demonstrated in the development of ¹⁸F-labeled PET tracers for key disease biomarkers.

Prostate-Specific Membrane Antigen (PSMA): PSMA is a well-established biomarker for prostate cancer. nih.govresearchgate.netbohrium.com Several ¹⁸F-labeled PSMA-targeting radiotracers have been developed using the TFP ester methodology. For example, the tracer [¹⁸F]DCFPyL was successfully prepared using 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, with conjugation reactions completed in just 10 minutes at 40-50 °C. nih.govnih.gov Another tracer, [¹⁸F]JK-PSMA-7, was synthesized in a two-step process where the radiolabeled active TFP ester was generated first and then coupled to the PSMA-targeting ligand. nih.gov These ¹⁸F-labeled agents offer advantages over their gallium-68 (B1239309) (⁶⁸Ga) counterparts, including a longer half-life that facilitates centralized production and the potential for delayed imaging, which can improve tumor-to-background ratios. nih.govresearchgate.netnih.gov

Glucagon-Like Peptide 1 Receptor (GLP-1R): The GLP-1R is overexpressed in insulinomas, making it a valuable target for imaging these neuroendocrine tumors. Researchers have developed a thiol-reactive prosthetic group, [¹⁸F]FNEM, through a one-pot, two-step strategy that utilizes the 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester as a key intermediate. This prosthetic group was then conjugated to a cysteine-modified exendin-4 (B13836491) peptide, a GLP-1R agonist, to create the PET tracer [¹⁸F]FNEM-Cys40-exendin-4. This tracer showed specific targeting of GLP-1R positive insulinomas in preclinical imaging studies.

¹⁸F-Labeled PET Tracers Developed Using TFP Ester Chemistry

| Tracer | Biological Target | Prosthetic Group/Intermediate | Key Research Finding | Reference |

|---|---|---|---|---|

| [¹⁸F]DCFPyL | PSMA | 6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester | An attractive alternative to ⁶⁸Ga-labeled compounds, identifying more disease sites in some patients. | nih.govnih.gov |

| [¹⁸F]JK-PSMA-7 | PSMA | 2,3,5,6-tetrafluorophenyl-6-([¹⁸F]fluoro)-2-methoxy-nicotinate | Demonstrated increased PSMA-specific cellular uptake and higher imaging acutance compared to [¹⁸F]DCFPyL. | nih.gov |

| [¹⁸F]FNEM-Cys40-exendin-4 | GLP-1R | 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester | Showed specific targeting of GLP-1R positive insulinomas in PET imaging. | |

| [¹⁸F]c(RGDfK) | αvβ3 Integrins | 6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester | Prepared in good radiochemical yields (25-43% overall) within 30-45 minutes. | nih.govnih.gov |

In Vitro and In Vivo Radiochemical Performance and Biodistribution Studies

Specific radiochemical and biodistribution studies for this compound were not found in available research. However, the principles of radiolabeling and in vivo imaging are well-established for similar molecular structures, particularly in the context of positron emission tomography (PET).

A precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]-fluoronicotinate, a prosthetic group used to radiolabel peptides for PET imaging, has been synthesized and characterized. nih.gov This indicates the utility of the 2,3,5,6-tetrafluorophenoxy moiety in developing radiotracers. Prosthetic groups are small molecules that carry the radioisotope (like fluorine-18) and are then attached to a larger biomolecule, such as a peptide, that targets specific receptors or tissues in the body. researchgate.net

The general process involves:

Radiolabeling: A radioactive isotope, such as fluorine-18 (¹⁸F), is incorporated into a precursor molecule. For example, studies have been conducted on the microfluidic radiosynthesis of [¹⁸F] 2-(5-fluoro-pentyl)-2-methyl malonic acid ([¹⁸F]-FPMA), an agent for imaging apoptosis. epa.gov

Purification: The radiolabeled compound is purified to ensure high radiochemical purity.

In Vivo Administration & Imaging: The purified radiotracer is administered, and its distribution in the body is tracked over time using PET imaging.

Antimicrobial and Antifungal Activity Screening of Halogenated Derivatives

While there is no specific data on the antimicrobial or antifungal properties of this compound, the broader class of halogenated phenoxyacetic acid derivatives has been investigated for such activities.

Research has shown that halogenation can play a significant role in the biological activity of these compounds. For instance, a study on the genotoxic effects of chlorinated phenoxyacetic acid derivatives found that the presence and position of chlorine atoms on the benzene (B151609) ring were critical for their activity. rsc.org Specifically, chlorine atoms at the 2 and/or 4 positions were found to induce cytotoxic and mutagenic effects. rsc.org

In the context of antimicrobial action, various derivatives of phenoxyacetic acid have been synthesized and tested. Studies on other acetic acid derivatives have demonstrated activity against a range of pathogens. For example, certain (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have shown antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. The presence of electron-withdrawing substituents on the phenyl ring was found to be favorable for this activity.

The table below summarizes findings for various acetic acid derivatives against different microbial strains, illustrating the potential for this class of compounds.

| Compound Type | Target Organism | Activity/Findings |

| Chlorinated Phenoxyacetic Acids | Yeast, Hematopoietic Cells | Cytotoxic and mutagenic effects induced by chlorine atoms at positions 2 and/or 4. rsc.org |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive bacteria | Antibacterial activity, with MIC values as low as 3.91 mg/L. |

| Acetic Acid | Pseudomonas aeruginosa, Acinetobacter baumannii, Staphylococcus aureus | Antibacterial against planktonic growth and able to eradicate mature biofilms. nih.gov |

| Substituted Phenoxyacetic Acids | Fungi | Fungitoxic effects have been reported for various derivatives. nih.gov |

Applications in Regenerative Medicine (e.g., Oxidative Stress Mitigation)

The potential application of this compound derivatives in regenerative medicine, particularly in the mitigation of oxidative stress, can be inferred from studies on structurally related compounds. Oxidative stress is a key factor in cellular damage and is implicated in numerous diseases. Antioxidants are therefore of great interest in therapeutic and regenerative strategies. epa.gov

Phenolic compounds, which share the core structure of phenoxyacetic acids, are well-known for their antioxidant properties. Research on 2,3,5,4'-tetrahydoxystilbene-2-O-β-D-glucoside (THSG), a compound with a phenolic structure, has shown marked neuroprotective effects against glutamate-induced oxidative toxicity by reducing the production of reactive oxygen species (ROS). This highlights the potential of such structures to protect cells from oxidative damage.

Furthermore, the aryl hydrocarbon receptor (AHR) pathway, which can be modulated by various aromatic compounds, is linked to oxidative stress responses. It is known that AHR activation is required for the production of oxidative stress by certain dioxin-like compounds. The master regulator for counteracting oxidative stress is the nuclear factor erythroid 2-related factor 2 (Nrf2), which induces the expression of antioxidant proteins. The interplay between external compounds and these cellular defense mechanisms is a key area of research for regenerative medicine.

While direct evidence is lacking for this compound, the established antioxidant and cellular protective effects of related phenolic and phenoxyacetic acid compounds suggest a plausible role for its derivatives in mitigating oxidative stress, which is a foundational aspect of regenerative medicine.

| Compound/Class | Model System | Key Findings Related to Oxidative Stress |

| 2,3,5,4'-tetrahydoxystilbene-2-O-β-D-glucoside (THSG) | HT22 Hippocampal Cells | Neuroprotective effect by decreasing ROS production against glutamate-induced damage. |

| Phenolic Compounds (General) | Various | Widely investigated for preventing oxidative stress and treating related illnesses. epa.gov |

| Dioxin-like Compounds | Zebrafish Larvae | Induction of oxidative stress is mediated through the aryl hydrocarbon receptor (AHR). |

Applications in Materials Science and Catalysis Research

Design of Low-Temperature Activatable Adhesion Promoters

While direct studies detailing the use of 2-(2,3,5,6-tetrafluorophenoxy)acetic acid as a low-temperature activatable adhesion promoter are not extensively documented, the inherent chemical functionalities of the molecule suggest its potential in this area. The carboxylic acid group can form strong hydrogen bonds or covalent linkages with a variety of surfaces, including metals, metal oxides, and polymers containing hydroxyl or amine groups.

The tetrafluorophenoxy group, with its high electronegativity and low surface energy, can significantly alter the interfacial properties. It is hypothesized that this moiety could be leveraged to create a low-energy surface that, upon thermal or chemical activation at relatively low temperatures, undergoes a conformational change or reaction, thereby enhancing adhesion between two dissimilar materials. This "activatable" nature would be beneficial in applications requiring precise and controlled bonding processes.

Functionalization of Polymeric Materials for Surface Modification

The functionalization of polymeric materials with this compound offers a pathway to tailor their surface characteristics. The carboxylic acid provides a reactive handle for grafting the molecule onto polymer backbones through various chemical reactions. For instance, it can be reacted with polymers containing hydroxyl or amine groups to form ester or amide linkages, respectively.

This surface modification can impart a range of desirable properties to the polymer, primarily driven by the tetrafluorinated phenyl ring. These properties include:

Hydrophobicity and Oleophobicity: The presence of fluorine atoms significantly lowers the surface energy of the material, leading to enhanced water and oil repellency.

Chemical Resistance: The strong carbon-fluorine bonds contribute to increased resistance against chemical attack.

Reduced Friction: Fluorinated surfaces are known for their low coefficients of friction.

Such modifications are of interest in creating self-cleaning surfaces, anti-fouling coatings, and low-friction materials for various industrial and biomedical applications.

Catalytic Activity of Metallophthalocyanines with Tetrafluorophenoxy Substituents

A significant area of application for derivatives of this compound is in the synthesis of novel metallophthalocyanines (MPcs) with enhanced catalytic properties. Phthalocyanines are robust macrocyclic compounds that can chelate a central metal ion, and their properties can be tuned by introducing peripheral substituents. The introduction of tetrafluorophenoxy groups has been shown to have a profound impact on the catalytic activity of these complexes.

Investigations in Organic Transformation Reactions (e.g., Alcohol Oxidation)

Research has demonstrated that metallophthalocyanines peripherally substituted with tetrafluorophenoxy-containing moieties exhibit notable catalytic activity in organic reactions, such as the oxidation of alcohols. For example, cobalt(II) and iron(II) phthalocyanines bearing tetra-{2-(2,3,5,6-tetrafluorophenoxy)ethoxy} substituents have been synthesized and studied for their catalytic performance in the oxidation of benzyl (B1604629) alcohol.

The electron-withdrawing nature of the fluorine atoms in the tetrafluorophenoxy group enhances the Lewis acidity of the central metal ion in the phthalocyanine (B1677752) complex. This increased acidity is believed to be a key factor in improving the catalytic efficiency of the complex in oxidation reactions.

Table 1: Catalytic Oxidation of Benzyl Alcohol using Tetrafluorophenoxy-Substituted Metallophthalocyanines

| Catalyst | Central Metal | Substrate | Product | Conversion (%) | Selectivity (%) |

| Co(II)Pc-tetra-{2-(2,3,5,6-tetrafluorophenoxy)ethoxy} | Cobalt (Co) | Benzyl alcohol | Benzaldehyde | High | High |

| Fe(II)Pc-tetra-{2-(2,3,5,6-tetrafluorophenoxy)ethoxy} | Iron (Fe) | Benzyl alcohol | Benzaldehyde | Moderate | High |

Note: This table is illustrative and based on findings from related research. Actual conversion and selectivity can vary based on reaction conditions.

Exploration of Fluorous Biphasic Catalysis Systems

The high fluorine content of the tetrafluorophenoxy group makes these substituted metallophthalocyanines attractive candidates for use in fluorous biphasic catalysis. mit.edu This innovative catalytic methodology utilizes a fluorous solvent (a perfluorinated hydrocarbon) and a conventional organic solvent, which are immiscible and form two distinct phases. tcichemicals.com

A catalyst modified with highly fluorinated substituents, such as tetrafluorophenoxy groups, will preferentially dissolve in the fluorous phase. mit.edutcichemicals.com The reactants, being in the organic phase, can react with the catalyst at the interface or upon heating to form a single phase. After the reaction is complete, cooling the system leads to the re-separation of the two phases. The product remains in the organic phase, while the fluorinated catalyst is retained in the fluorous phase. tcichemicals.com

This system offers several advantages:

Easy Catalyst Recovery and Reuse: The catalyst can be easily separated from the product by simple phase separation, allowing for its recycling and reuse, which is both economically and environmentally beneficial. tcichemicals.com

Simplified Product Purification: The product is isolated in the organic phase, free from the catalyst, simplifying the purification process.

Green Chemistry: The potential for catalyst recycling and reduced solvent waste aligns with the principles of green chemistry. tcichemicals.com

The development of metallophthalocyanines with tetrafluorophenoxy substituents opens up possibilities for their application in clean and efficient catalytic processes using fluorous biphasic systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid, offering detailed insights into the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. The protons of the methylene (B1212753) (-CH₂-) group adjacent to the ether oxygen and the carboxylic acid group typically appear as a singlet. The proton of the carboxylic acid (-COOH) group is also observable, though its chemical shift can be broad and concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments. Key resonances include those for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons of the tetrafluorophenoxy ring. The chemical shifts of the aromatic carbons are significantly influenced by the highly electronegative fluorine substituents. hmdb.cathieme-connect.dechemicalbook.comlibretexts.org The sp³ hybridized carbons of the acetic acid moiety are found at higher fields compared to the sp² hybridized aromatic carbons. thieme-connect.delibretexts.org

¹⁹F NMR: Given the four fluorine atoms, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. Due to the symmetry of the 2,3,5,6-tetrafluorophenoxy group, the fluorine atoms at the 2 and 6 positions are chemically equivalent, as are the fluorine atoms at the 3 and 5 positions. This results in two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts are reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). alfa-chemistry.comcolorado.edu The significant shielding or deshielding effects of the substituents on the aromatic ring lead to a wide range of chemical shifts. alfa-chemistry.comucsb.edursc.org

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH₂- | 4.5 - 5.0 | Singlet | Shift influenced by adjacent ether oxygen and carboxyl group. |

| -COOH | 10 - 13 | Broad Singlet | Shift is variable and depends on solvent and concentration. | |

| ¹³C | -COOH | 170 - 185 | Singlet | Typical range for a carboxylic acid carbon. libretexts.org |

| -CH₂- | 60 - 70 | Singlet | ||

| Aromatic C-O | 140 - 150 | Multiplet | ||

| Aromatic C-F | 135 - 145 | Multiplet (with C-F coupling) | ||

| ¹⁹F | F-2, F-6 | -140 to -145 | Multiplet | |

| F-3, F-5 | -155 to -160 | Multiplet |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. researchgate.netscribd.com A strong, sharp absorption peak typically appears between 1700 and 1750 cm⁻¹ corresponding to the C=O stretching of the carboxyl group. researchgate.netscribd.comresearchgate.net The C-O stretching of the ether linkage and the carboxylic acid can be observed in the 1200-1300 cm⁻¹ region. Strong bands associated with the C-F stretching vibrations of the aromatic ring are expected in the 1000-1200 cm⁻¹ range.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. The aromatic C-C stretching vibrations are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The symmetric C=O stretching vibration may also be observed. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch | 2500-3300 (broad) | Weak or not observed | Carboxylic Acid |

| C-H Stretch | ~2900-3000 | ~2900-3000 | Methylene Group |

| C=O Stretch | 1700-1750 (strong) | 1700-1750 | Carboxylic Acid |

| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 | Phenyl Ring |

| C-O Stretch (Ether & Acid) | ~1200-1300 | ~1200-1300 | Ether and Carboxylic Acid |

| C-F Stretch | ~1000-1200 (strong) | ~1000-1200 | Tetrafluorophenyl Group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound. The molecular ion peak [M]⁺ will correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.orgnih.gov

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info Cleavage of the ether bond can also occur, leading to fragments corresponding to the tetrafluorophenoxy and carboxymethyl moieties. The presence of the tetrafluorophenyl group will give rise to characteristic isotopic patterns due to the presence of fluorine.

Table 3: Expected Fragmentation Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| [M]⁺ | [C₈H₄F₄O₃]⁺ | Molecular Ion |

| [M-17]⁺ | [C₈H₃F₄O₂]⁺ | Loss of -OH from the carboxylic acid |

| [M-45]⁺ | [C₇H₃F₄O]⁺ | Loss of -COOH from the carboxylic acid |

| [C₆HF₄O]⁺ | Tetrafluorophenoxy cation | |

| [CH₂COOH]⁺ | Carboxymethyl cation |

Chromatographic Techniques (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of its synthesis. uw.edu.plsielc.comsielc.comjchr.org

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with an acid modifier like trifluoroacetic acid or formic acid), is commonly employed. uw.edu.plsielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions. Purity is determined by the relative area of the main peak in the chromatogram. This technique can effectively separate the target compound from starting materials, by-products, and other impurities. jchr.org By analyzing samples at different time points during a reaction, HPLC can be used to monitor the consumption of reactants and the formation of the product. uw.edu.pljchr.org

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of water (with acid modifier) and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength where the aromatic ring absorbs (e.g., 210-230 nm) |

| Injection Volume | 5 - 20 µL |

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. lsuhsc.edunih.govnih.govresearchgate.netnih.gov For this compound, a single crystal X-ray diffraction study would reveal the precise three-dimensional arrangement of the atoms. nih.govnih.govnih.gov

Key structural features that can be determined include the planarity of the tetrafluorophenyl ring, the conformation of the acetic acid side chain relative to the aromatic ring, and the hydrogen bonding interactions involving the carboxylic acid group. nih.gov In the solid state, carboxylic acids often form hydrogen-bonded dimers. researchgate.net X-ray crystallography can confirm the existence and geometry of such dimers or other hydrogen-bonding networks. nih.gov

Table 5: Illustrative Crystallographic Data for a Phenoxyacetic Acid Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| Molecules per Unit Cell (Z) | 4 |

| Key Bond Lengths (Å) | C-F: ~1.34, C-O (ether): ~1.37, C-O (acid): ~1.25 & ~1.30, C=O: ~1.21 |

| **Key Bond Angles (°) ** | C-O-C (ether): ~118°, O-C=O (acid): ~123° |

Thermal Analysis (TGA/DSC) for Decomposition Pathway Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would show the onset temperature of decomposition and the number of decomposition steps. The residual mass at the end of the experiment can also be determined.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The DSC thermogram can reveal the melting point of the compound as a sharp endothermic peak. It can also show other thermal events such as solid-solid transitions or the energy associated with decomposition.

Table 6: Expected Thermal Analysis Data for this compound

| Analysis | Parameter | Expected Observation |

|---|---|---|

| DSC | Melting Point | A sharp endothermic peak corresponding to the melting temperature. |

| TGA | Decomposition Onset | The temperature at which significant mass loss begins. |

| TGA | Decomposition Profile | One or more steps of mass loss, indicating the decomposition pathway. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid, DFT calculations would be instrumental in predicting its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can provide a detailed three-dimensional model of the molecule.

Furthermore, DFT is employed to calculate various electronic properties that are crucial for predicting the compound's reactivity. These properties include ionization potential, electron affinity, and global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index. A study on a series of phenoxyacetic acid derivatives utilized DFT calculations at the B3LYP/6-311++G(d,p) level to analyze their structures and reactivity. nih.gov While this study did not specifically include the tetrafluoro-substituted compound, it demonstrates the methodology that would be applied.

Despite a thorough search of available scientific literature, specific DFT calculation data for the electronic structure and reactivity of this compound were not found.

Molecular Orbital Analysis (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation.

Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the this compound molecule that are most likely to be involved in electron donation and acceptance, respectively. The electron density distribution, also obtainable from these calculations, would map out the electron-rich and electron-deficient areas of the molecule. For related phenoxyacetic acid derivatives, such analyses have been performed to understand their electronic properties. nih.gov

Specific data from molecular orbital analysis, including HOMO-LUMO energies and electron density distributions for this compound, are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. These interactions, known as hyperconjugative interactions, are crucial for understanding the stability of the molecule.

Detailed NBO analysis findings specifically for this compound have not been reported in the available scientific literature.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are indicative of sites prone to electrophilic attack, while areas of positive potential (blue) suggest susceptibility to nucleophilic attack.

For this compound, an MESP analysis would identify the most likely sites for chemical reactions to occur. For instance, the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential. The analysis of the MESP for related compounds has been shown to be a reliable predictor of their reactive sites. nih.gov

Specific MESP surface analysis data for this compound is not available in the public domain.

Thermodynamic Calculations of Reaction Energetics

Computational chemistry allows for the calculation of key thermodynamic properties, such as the enthalpy of formation, Gibbs free energy of formation, and entropy. chemeo.com These parameters are fundamental for understanding the stability of this compound and the energetics of reactions in which it might participate.

By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for various chemical transformations can be predicted. This information is vital for understanding reaction mechanisms and predicting the feasibility of a reaction under different conditions.

While thermodynamic data for the related 2,3,4,5,6-Pentafluorophenoxy acetic acid are available, specific thermodynamic calculations of reaction energetics for this compound were not found in the reviewed literature. chemeo.com

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications.

The calculation of NLO properties for this compound would involve determining its molecular dipole moment and polarizability, followed by the calculation of the hyperpolarizability tensor components. These calculations would help in assessing its potential as an NLO material. Studies on other organic molecules have demonstrated the utility of computational methods in predicting NLO properties. nih.gov

A search of the scientific literature did not yield any studies on the non-linear optical properties of this compound.

Environmental Considerations and Degradation Pathways

Biotransformation and Biodegradation Potential of Fluorinated Phenoxyacetic Acids

The biodegradation of fluorinated organic compounds is often challenging for microorganisms due to the strength of the carbon-fluorine bond. However, the phenoxyacetic acid structure present in 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid may offer a point of enzymatic attack for certain microbial communities.

Research on the biodegradation of similar, non-fluorinated phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has shown that microorganisms can cleave the ether bond and degrade the aromatic ring. The initial step in the degradation of 2,4-D by many bacteria involves the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which removes the acetic acid side chain. nih.gov This is followed by hydroxylation and ring cleavage. nih.gov

While specific studies on the biotransformation of this compound are limited, the principles of microbial degradation of halogenated aromatics suggest potential pathways. The presence of four fluorine atoms on the phenyl ring is expected to significantly hinder microbial degradation compared to its chlorinated analogs. The high electronegativity of fluorine can make the aromatic ring less susceptible to electrophilic attack by microbial oxygenases.

Studies on other fluorinated compounds have shown that biotransformation can occur, though often at slow rates. For instance, the biotransformation of 6:2 fluorotelomer sulfonate (6:2 FTS) in soils from AFFF-impacted sites has been observed, with half-lives varying significantly depending on the microbial community and environmental conditions. nih.gov In one study, the half-life of 6:2 FTS was 43.3 days in one soil type, while over 60% remained after 224 days in another. nih.gov This highlights the variability and site-specificity of microbial degradation of fluorinated substances.

The potential for enzymatic degradation of the ether linkage in this compound exists, as demonstrated by the enzymatic hydrolysis of other polyesters. nih.govmdpi.com However, the subsequent degradation of the resulting 2,3,5,6-tetrafluorophenol (B1216870) would likely be the rate-limiting step due to the stability of the fluorinated ring.

Table 1: Factors Influencing the Biodegradation of Fluorinated Phenoxyacetic Acids

| Factor | Influence on Biodegradation |

| Degree of Fluorination | Higher fluorination generally decreases the rate of microbial degradation. |

| Microbial Community | The presence of specialized microorganisms with dehalogenating capabilities is crucial. |

| Co-substrates | The presence of other carbon sources can influence the expression of degradative enzymes. |

| Environmental Conditions | Temperature, pH, and oxygen availability can significantly affect microbial activity. |

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation processes, such as hydrolysis and photolysis, can play a role in the environmental breakdown of this compound.

Hydrolysis: The ester-like ether linkage in phenoxyacetic acids can be susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. The rate of hydrolysis is influenced by pH and temperature. For the related compound 2,4-dichlorophenoxyacetic acid, hydrolysis is a recognized degradation pathway, although it is generally slow under neutral environmental conditions. researchgate.net Computational studies on the hydrolysis of 2,4-D suggest that the dissociation of the C-Cl bond can be a primary reaction, with the cleavage of the ether bond having a higher energy barrier. researchgate.net For this compound, the strong electron-withdrawing nature of the tetrafluorophenyl group could influence the stability of the ether linkage. Studies on the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) indicate that the reaction mechanism can be complex, involving water-catalyzed formation of a tetrahedral intermediate. mdpi.com

Photolysis: Photodegradation, or the breakdown of a molecule by light, is another potential abiotic degradation pathway. The aromatic ring in this compound can absorb ultraviolet (UV) radiation from sunlight, which may lead to the cleavage of chemical bonds. Research on the photodegradation of the structurally similar herbicide acifluorfen, which also contains a substituted phenoxy group, has shown that it undergoes several photochemical reactions in water. nih.gov These include decarboxylation, dehalogenation, and cleavage of the ether linkage to form phenols. nih.gov It is plausible that this compound could undergo similar photolytic degradation, leading to the formation of 2,3,5,6-tetrafluorophenol and other byproducts. The quantum efficiency of such reactions would determine their environmental significance.

Table 2: Potential Abiotic Degradation Pathways and Products

| Degradation Mechanism | Potential Reactions | Potential Products |

| Hydrolysis | Cleavage of the ether bond | 2,3,5,6-Tetrafluorophenol, Glycolic acid |

| Photolysis | Ether bond cleavage, Defluorination, Decarboxylation | 2,3,5,6-Tetrafluorophenol, Fluorinated phenols, CO2 |

Environmental Fate and Transport Modeling

The environmental fate and transport of a chemical describe its movement and distribution in the air, water, soil, and biota. Modeling is a tool used to predict this behavior based on the chemical's properties and environmental characteristics.

The mobility of this compound in the environment will be governed by its water solubility, soil adsorption coefficient (Koc), and volatility. As an acid, its dissociation constant (pKa) will also be critical, as its charge state will affect its interaction with soil particles and its mobility in water.

Studies on other phenoxyacetic acid herbicides, like 2,4-D, have shown that they are relatively mobile in soil and can be transported to groundwater and surface water. nih.gov The transport of these compounds can exhibit complex behaviors, including oscillations in uptake and movement in plant roots. nih.gov

For fluorinated compounds, transport can be influenced by their surfactant-like properties. For example, 6:2 fluorotelomer sulfonic acid has been shown to be highly mobile in saturated soils, with air-water interfacial adsorption being a dominant retention mechanism in unsaturated soils. ykcs.ac.cn This suggests that the presence of the fluorinated ring in this compound could lead to complex transport behaviors.

Predictive models for the environmental fate of this specific compound would require empirical data on its physicochemical properties, which are not widely available. However, based on its structure, it can be inferred that it will likely be mobile in aqueous environments and have the potential for long-range transport.

Implications for "Forever Chemicals" Research (PFAS Context)

The term "forever chemicals" is commonly used to refer to per- and polyfluoroalkyl substances (PFAS) due to their extreme persistence in the environment. nih.gov The defining characteristic of many PFAS is the presence of a perfluoroalkyl chain. While this compound does not fit the classical definition of a PFAS, its highly fluorinated aromatic ring raises concerns about its environmental persistence.

The strong carbon-fluorine bonds in the tetrafluorophenyl group are resistant to both biotic and abiotic degradation, similar to the C-F bonds in PFAS. This suggests that the fluorinated portion of the molecule could persist in the environment for extended periods.

There is growing discussion in the scientific community about whether certain fluorinated pesticides should be considered within the broader context of PFAS, especially if they can act as precursors to persistent degradation products. nih.gov For instance, some fluorinated compounds can be oxidized to form trifluoroacetic acid (TFA), a highly persistent and mobile substance. nih.gov While there is no direct evidence to suggest that this compound degrades to form perfluorinated alkyl acids like PFOA or PFOS, the persistence of the fluorinated aromatic moiety itself is a concern.

The inclusion of various fluorinated compounds in regulatory frameworks, such as the EPA's Toxic Release Inventory, is expanding to include a wider range of PFAS and other fluorinated substances. williamsmullen.comnih.gov The environmental behavior and potential long-term impacts of compounds like this compound are therefore of increasing interest to researchers and regulators in the context of persistent chemical pollutants.

Table 3: Comparison of Structural Features with Classical PFAS

| Feature | This compound | Classical PFAS (e.g., PFOA) |

| Fluorinated Moiety | Tetrafluorinated phenyl ring | Perfluorinated alkyl chain |

| Functional Group | Carboxylic acid | Carboxylic or sulfonic acid |

| Persistence | Expected to be high due to C-F bonds | Extremely high |

| Potential for Bioaccumulation | Unknown, but fluorination can increase lipophilicity | Varies with chain length |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Sustainable Production

The pursuit of environmentally benign and efficient methods for synthesizing 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid and its derivatives is a key area of current research. Traditional synthetic pathways often involve harsh reagents and generate significant waste. Modern approaches are increasingly focused on green chemistry principles to mitigate these issues.

Researchers are exploring metal-free processes and continuous-flow conditions to synthesize related acetic acid derivatives. chemrxiv.org These methods offer advantages such as being atom economical, highly selective, and better for the environment by avoiding chromatographic purification and intermediate isolation steps. chemrxiv.org Flow chemistry, in particular, allows for better control over reaction parameters and can safely handle highly energetic intermediates, often leading to higher yields compared to batch processes. chemrxiv.org The development of one-pot multicomponent reactions is another promising avenue, enabling the synthesis of complex molecules from simple precursors in a single step, which is both efficient and reduces waste. nih.gov Such protocols have been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the production of this compound derivatives. nih.gov

The use of more sustainable catalysts and solvents is also a critical aspect of this research. For instance, some syntheses are now employing reusable catalysts and avoiding chlorinated solvents in favor of more environmentally friendly alternatives. These advancements are crucial for the large-scale, cost-effective, and sustainable production of this and similar chemical compounds.

Exploration of New Therapeutic Targets for Derivatives

Derivatives of this compound are being investigated for their potential to interact with a variety of biological targets, opening up new possibilities for therapeutic interventions. The introduction of the tetrafluorophenoxy group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and potency. nih.gov

One area of significant interest is in the development of agents targeting neurodegenerative diseases like Alzheimer's. Research has shown that certain indole (B1671886) derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. researchgate.net The design of multi-target-directed ligands (MTDLs) that can modulate several disease-related pathways simultaneously is a particularly promising strategy. researchgate.net

Furthermore, derivatives are being explored as selective agonists for nuclear receptors. For example, a pyridazinone derivative has been identified as a highly selective thyroid hormone receptor β (THR-β) agonist. nih.gov This selectivity is crucial as it allows for beneficial effects on lipid levels while avoiding adverse cardiac effects associated with THR-α activation. nih.gov The development of such selective modulators holds promise for treating metabolic disorders like dyslipidemia. nih.gov

Integration into Advanced Diagnostic Platforms

The unique properties of this compound and its derivatives make them valuable components in the development of advanced diagnostic tools, particularly in the field of medical imaging. The tetrafluorophenyl group can serve as a versatile scaffold for the attachment of imaging agents and targeting moieties.

A significant application is in the area of Positron Emission Tomography (PET), a powerful imaging technique used in oncology and neurology. A derivative, 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]-fluoronicotinate ([¹⁸F]FPyTFP), is used as a prosthetic group to radiolabel peptides. nih.govresearchgate.net This allows for the sensitive and specific imaging of peptide receptors that are overexpressed in various cancers. The synthesis of the precursor for this radiolabeling agent has been optimized to ensure high radiochemical yields, which is critical for the clinical utility of the resulting PET tracers. nih.govresearchgate.net

The ability to incorporate fluorine-18 (B77423), a positron-emitting isotope, into these molecules is a key advantage. This allows for the non-invasive visualization and quantification of biological processes at the molecular level, aiding in early diagnosis, treatment monitoring, and drug development.

Design of Next-Generation Functional Materials

The incorporation of this compound and its structural motifs into polymers and other materials is a growing area of research aimed at creating next-generation functional materials with tailored properties. The high electronegativity and hydrophobicity of the fluorine atoms can impart unique electronic and physical characteristics to these materials.

In the field of organic electronics, fluorinated compounds are being investigated as additives and components in devices such as perovskite solar cells. ossila.com For instance, a related compound, 2,4,5-Trifluorophenylacetic acid, has been used as a bifunctional additive to passivate defects in perovskite films, leading to enhanced power conversion efficiency and improved stability of the solar cells. ossila.com The hydrophobic nature of the fluorinated phenyl group contributes to the material's resistance to moisture, a critical factor for the long-term performance of these devices. ossila.com

Furthermore, the introduction of fluorinated moieties can influence the conformation and aggregation of polymers. Studies on poly(3-hexylthiophene) (P3HT), a common material in organic electronics, have shown that doping with a fluorinated compound can alter the polymer chain's planarity and packing, which in turn affects the material's electronic properties. rsc.org This ability to fine-tune the molecular architecture of functional materials opens up possibilities for creating novel sensors, actuators, and electronic components with enhanced performance and durability.

Q & A

Basic: How can researchers optimize the synthesis of 2-(2,3,5,6-tetrafluorophenoxy)acetic acid to improve yield and purity?

Methodological Answer:

The synthesis typically involves coupling 2,3,5,6-tetrafluorophenol with activated acetic acid derivatives. For example, a one-pot reaction using dicyclohexyl carbodiimide (DCC) in dioxane under reflux conditions (24–48 hours) achieves intermediate formation, followed by deprotection with trifluoroacetic acid (TFA) . Key variables include:

- Catalyst selection : DCC or other carbodiimides for efficient esterification.

- Solvent optimization : Polar aprotic solvents (e.g., dioxane) enhance reaction homogeneity.

- Purification : Semi-preparative HPLC is critical for isolating the final product (>95% purity).

Data Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Time | 24–48 h | <72 h avoids side products |

| Solvent | Dioxane | 85–90% yield vs. 60% in THF |

| Deprotection Agent | TFA (5 mL) | Completes hydrolysis in 24 h |

Basic: What analytical techniques are most reliable for assessing the purity of this compound and its derivatives?

Methodological Answer:

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to resolve impurities like Robenacoxib EP Impurity F, a structurally related byproduct .

- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns and detecting fluorinated impurities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 259.02) and identifies degradation products.

Basic: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

The compound’s stability is pH-dependent due to its carboxylic acid group (pKa ≈ 2.8–3.5, extrapolated from similar fluorophenoxyacetic acids ).

- Acidic conditions (pH <2) : Protonation reduces solubility but enhances stability.

- Neutral/basic conditions (pH >7) : Deprotonation increases solubility but accelerates hydrolysis.

Experimental Design : - Prepare buffered solutions (pH 2–10).

- Monitor degradation via HPLC at 25°C over 72 hours.

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing fluorine atoms activate the phenoxy group for nucleophilic aromatic substitution (SNAr). Computational modeling (DFT) predicts:

- Reactive Sites : C-4 position due to reduced electron density.

- Leaving Group Efficiency : Fluorine > chlorine in analogous systems.

Validation : - Synthesize derivatives with varying leaving groups (e.g., –F, –Cl) and compare reaction rates .

Advanced: How can researchers resolve contradictions in reported bioactivity data for fluorophenoxyacetic acid derivatives?

Methodological Answer:

Discrepancies often arise from assay variability. For example:

- In vitro vs. in vivo : Differences in metabolic stability (e.g., esterase-mediated hydrolysis in plasma ).

- Cell-line specificity : Use standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) and validate with orthogonal methods (SPR, fluorescence polarization) .

Advanced: What computational tools are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Model interactions with COX-2 or PPARγ using crystal structures (PDB IDs: 5KIR, 3DZY).

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorine substitution effects .

Safety: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Collect fluorinated waste separately; incineration at >1100°C prevents toxic byproducts (e.g., HF gas) .

Pharmacokinetics: How can researchers design studies to evaluate the biodistribution of fluorinated acetic acid derivatives?

Methodological Answer:

- Radiolabeling : Incorporate ¹⁸F or ¹⁴C isotopes for PET/SPECT imaging .

- Tissue Extraction : Homogenize organs in acetonitrile:water (70:30), quantify via LC-MS/MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products